molecular formula C10H12ClNOS B2776171 5-Chloro-2-(thian-4-yloxy)pyridine CAS No. 2199209-19-1

5-Chloro-2-(thian-4-yloxy)pyridine

Cat. No. B2776171
CAS RN: 2199209-19-1
M. Wt: 229.72
InChI Key: BAPRBWOHVDTQTL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While the specific chemical reactions involving 5-Chloro-2-(thian-4-yloxy)pyridine are not detailed in the available literature, pyridine derivatives are known to participate in various chemical reactions .

Scientific Research Applications

Synthesis and Structural Characterization

A novel interaction product of 5-trifluoromethyl-pyridine-2-thione with molecular iodine has been investigated, showcasing the potential of pyridine derivatives in forming complex structures through specific reactions. This study underlines the versatility of pyridine compounds in forming n-σ* complexes with iodine, providing insight into their structural characteristics and bonding nature, which could extend to derivatives like 5-Chloro-2-(thian-4-yloxy)pyridine (Chernov'yants et al., 2011).

Polyheterocyclic Synthesis

Research has explored the utility of thieno[2,3-b]pyridine-2-carbohydrazide in the synthesis of various polyheterocyclic structures, demonstrating the role of pyridine derivatives in the development of novel compounds with potential applications in medicinal chemistry and materials science. This synthesis route underscores the adaptability and reactivity of pyridine analogs in creating diverse and complex heterocyclic compounds (Elneairy et al., 2006).

Electronic and Optical Materials

Thiadiazolo[3,4-c]pyridine derivatives have been identified as novel electron acceptors with enhanced electron-accepting ability compared to traditional compounds. This finding opens new avenues for the use of pyridine analogs in developing donor-acceptor type electrochromic polymers with low bandgap and high coloration efficiency, indicating their potential in green electrochromic devices and other optoelectronic applications (Ming et al., 2015).

Coordination Chemistry

Pyridine and its derivatives serve as versatile ligands in coordination chemistry, enabling the synthesis of complex metal-organic structures. These compounds have been utilized in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties, highlighting the significant role of pyridine derivatives in advancing coordination chemistry and its applications in sensing and materials science (Halcrow, 2005).

properties

IUPAC Name

5-chloro-2-(thian-4-yloxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOS/c11-8-1-2-10(12-7-8)13-9-3-5-14-6-4-9/h1-2,7,9H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPRBWOHVDTQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1OC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(thian-4-yloxy)pyridine

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